molecular formula C16H15N7O2S B12738488 Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide CAS No. 133506-46-4

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide

Cat. No.: B12738488
CAS No.: 133506-46-4
M. Wt: 369.4 g/mol
InChI Key: NRPKJACBTWXZEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide involves multiple steps. One common method includes the reaction of 1-phenyl-1H-tetrazol-5-thiol with acetic anhydride to form the intermediate compound, which is then reacted with phenyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted phenylamino compounds.

Scientific Research Applications

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme-catalyzed reactions and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid: A related compound with similar structural features but different functional groups.

    [(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid, methyl ester: Another similar compound with a methyl ester group instead of the phenylamino carbonyl hydrazide group.

Uniqueness

Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-((phenylamino)carbonyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

133506-46-4

Molecular Formula

C16H15N7O2S

Molecular Weight

369.4 g/mol

IUPAC Name

1-phenyl-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]urea

InChI

InChI=1S/C16H15N7O2S/c24-14(18-19-15(25)17-12-7-3-1-4-8-12)11-26-16-20-21-22-23(16)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,24)(H2,17,19,25)

InChI Key

NRPKJACBTWXZEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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